

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine synthesis pathway

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Compound of Interest

Compound Name: 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

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An In-depth Technical Guide to the Synthesis of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine**, a deuterated analog of a key intermediate in the synthesis of Adefovir, a potent antiviral agent. The synthesis involves the strategic incorporation of deuterium atoms into the propyl side chain, a modification often employed in drug development to alter pharmacokinetic properties.

Synthetic Strategy Overview

The synthesis of **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine** can be logically approached in two main stages, drawing from established methods for the synthesis of its non-deuterated counterpart, Adefovir.^{[1][2][3]} The key to this synthesis is the introduction of the hexadeuterated propyl group at an early stage.

The proposed retrosynthetic analysis is as follows: The target molecule can be disconnected at the ether linkage, separating the deuterated 9-propyladenine moiety from the diethylphosphonomethoxy group. The deuterated 9-(2-hydroxypropyl-d6)adenine intermediate is a critical building block. This intermediate can be synthesized from adenine and a deuterated

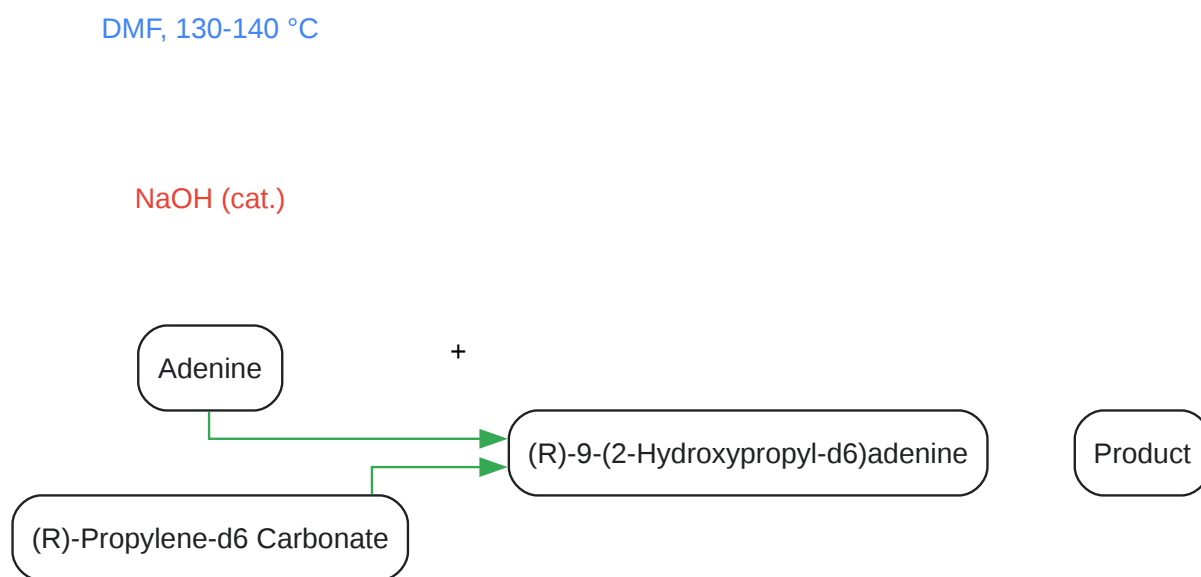
three-carbon electrophile, such as deuterated (R)-propylene carbonate or deuterated (R)-propylene oxide.

Experimental Protocols

Step 1: Synthesis of (R)-9-(2-Hydroxypropyl-d6)adenine

This crucial first step involves the alkylation of adenine with a deuterated propylene derivative to introduce the d6-labeled side chain. A common and effective method for the non-deuterated analog is the reaction of adenine with (R)-propylene carbonate.^{[4][5]} By substituting with a deuterated equivalent, the desired intermediate can be obtained.

Reaction Scheme:



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Caption: Synthesis of the key deuterated intermediate.

Detailed Methodology:

- To a reaction flask under a nitrogen atmosphere, add adenine (1.0 equivalent) and N,N-dimethylformamide (DMF).

- Add a catalytic amount of sodium hydroxide (e.g., 0.05 equivalents).
- Add (R)-propylene-d6 carbonate (1.1 to 1.3 equivalents). The synthesis of (R)-propylene-d6 carbonate can be achieved from commercially available 1,2-Propanediol-d6.
- Heat the reaction mixture to 130-140 °C and monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the adenine is consumed.
- After completion, cool the reaction mixture and add a suitable anti-solvent, such as toluene, to precipitate the product.
- Filter the solid, wash with a non-polar solvent, and dry under vacuum to yield (R)-9-(2-Hydroxypropyl-d6)adenine.

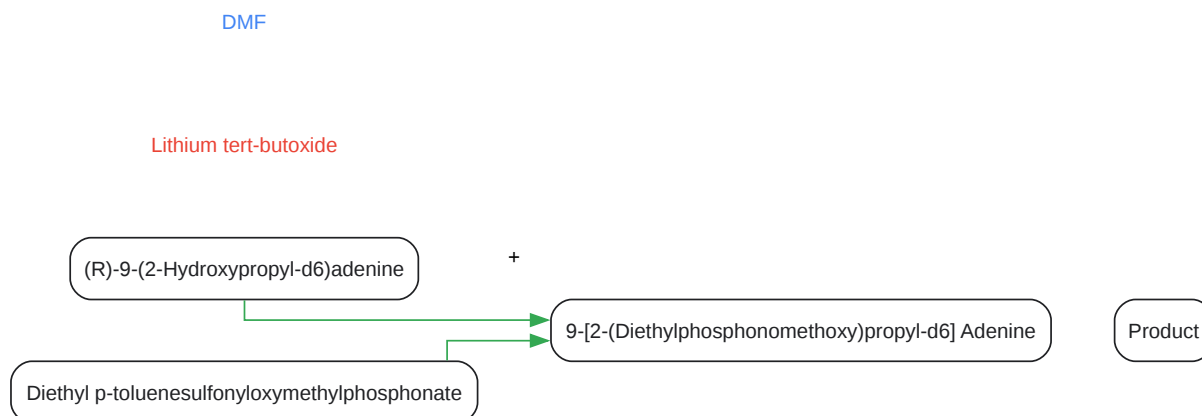
Quantitative Data:

Reactant/Product	Molar Ratio	Molecular Weight (g/mol)	Purity	Expected Yield
Adenine	1.0	135.13	>99%	-
(R)-Propylene-d6 Carbonate	1.26	~108.12	>98%	-
(R)-9-(2-Hydroxypropyl-d6)adenine	-	~199.24	>95%	~85-90%

Step 2: Synthesis of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

The second step involves the coupling of the deuterated alcohol intermediate with a phosphonate-containing electrophile. A widely used reagent for this transformation is diethyl p-toluenesulfonyloxymethylphosphonate.[3][6]

Reaction Scheme:



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Caption: Final coupling step to the target molecule.

Detailed Methodology:

- Dissolve (R)-9-(2-Hydroxypropyl-d6)adenine (1.0 equivalent) in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.
- Cool the solution in an ice bath and add a strong base, such as lithium tert-butoxide (1.1 equivalents), portion-wise to deprotonate the hydroxyl group.
- Slowly add a solution of diethyl p-toluenesulfonyloxymethylphosphonate (1.1-1.2 equivalents) in DMF to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.
- Quench the reaction by the addition of a proton source, such as acetic acid.
- Remove the solvent under reduced pressure.

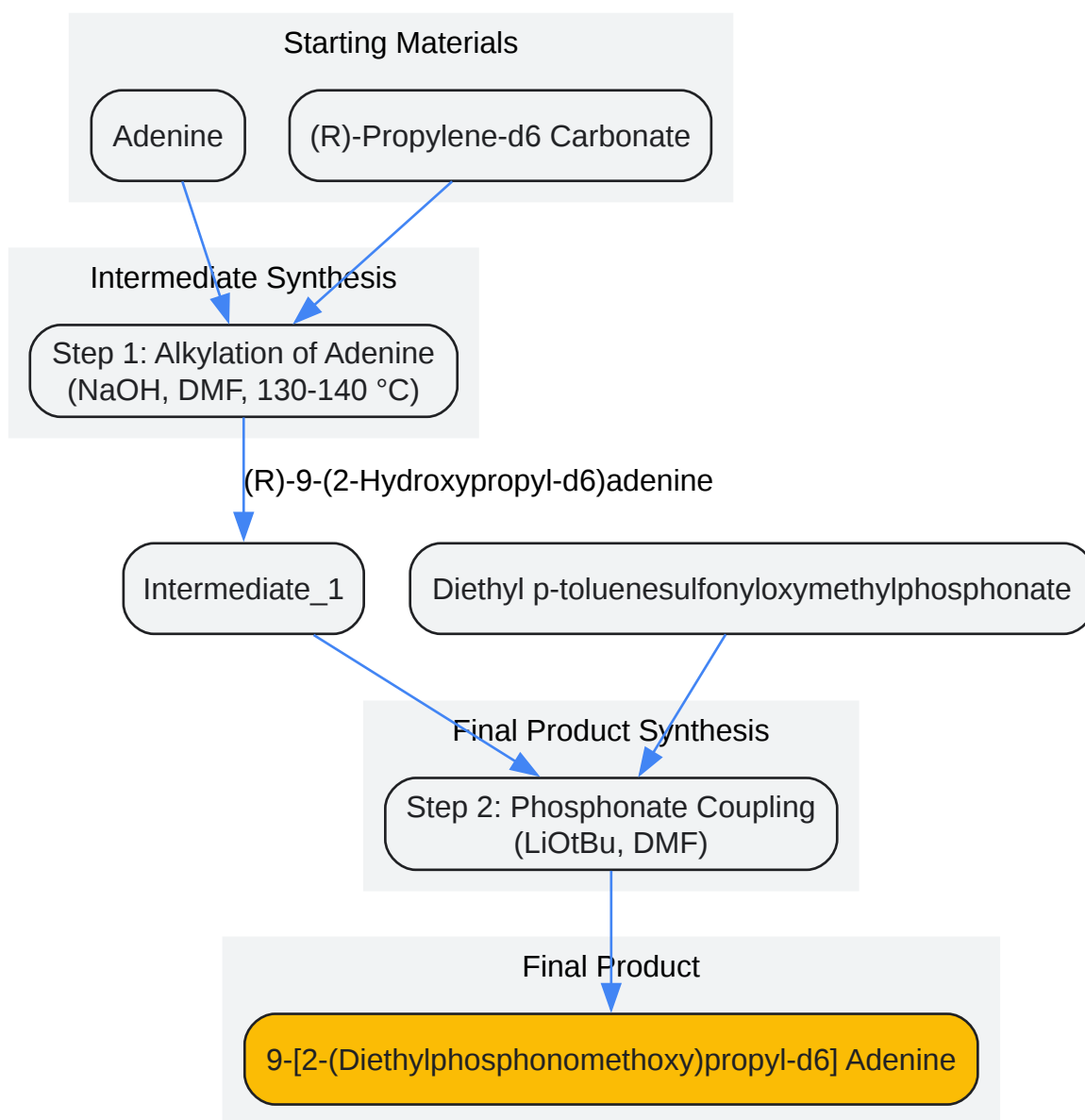
- The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine**.

Quantitative Data:

Reactant/Product	Molar Ratio	Molecular Weight (g/mol)	Purity	Expected Yield
(R)-9-(2-Hydroxypropyl-d6)adenine	1.0	~199.24	>95%	-
Diethyl p-toluenesulfonyloxymethylphosphonate	1.1	322.31	>98%	-
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine	-	~349.35	>98%	~60-70%

Logical Workflow of the Synthesis

The overall synthetic process can be visualized as a two-step sequence, starting from readily available materials and proceeding through a key deuterated intermediate.



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Caption: Overall workflow for the synthesis.

This technical guide outlines a robust and logical pathway for the synthesis of **9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine**. The methodologies are based on well-established chemical transformations, adapted for the specific incorporation of a deuterated side chain. Researchers and drug development professionals can use this guide as a foundational resource for the preparation of this and similar deuterated nucleotide analogs for further investigation.

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